molecular formula C9H10OS B8289560 2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one CAS No. 74047-60-2

2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one

Cat. No. B8289560
CAS RN: 74047-60-2
M. Wt: 166.24 g/mol
InChI Key: MWWYRYMDLMZFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74047-60-2

Product Name

2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2,5-dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one

InChI

InChI=1S/C9H10OS/c1-5-3-7-4-6(2)11-9(7)8(5)10/h4-5H,3H2,1-2H3

InChI Key

MWWYRYMDLMZFQO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)SC(=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 100 g of 2-methylthiophene (1.02 mol) and 104 ml of methacrylic acid (1.22 mol) in 200 ml of dichloromethane was added dropwise within 30 minutes at 80° C. to 1000 g of super-PPA. Afterwards, the reaction mixture was stirred at 80° C. for 3 hours. The dark red mixture was poured into 1000 g of crushed ice and stirred until the polyphosphoric acid had completely dissolved. The aqueous phase was extracted twice with 400 ml each time of a dichloromethane/hexane solvent mixture (30 parts by volume/70 parts by volume). The combined organic phases were washed with a saturated aqueous solution of sodium hydrogencarbonate and dried over magnesium sulfate. After removal of the solvents on a rotary evaporator, 136 g of crude product were obtained. The distillation of the crude product (90° C., 0.1 torr) gave 76 g (46%) of product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

A mixture of 150 g of 2-methylthiophene (1.5 mol) and 157.5 g of methacrylic acid (1.8 mol) was added within 30 minutes at about 80° C. to 1500 ml of Eaton's reagent, and the temperature was between 78° C. and 83° C. On completion of addition, the reaction mixture was stirred for a further 5 minutes and then gradually poured into a vigorously stirred mixture of 3000 ml of water and 500 ml of dichloromethane. The organic phase was removed and dried over magnesium sulfate. The solvent was distilled off on a rotary evaporator and 263.5 g of crude product were obtained in a purity of 88.2% according to GC-MS analysis. A portion of the crude product (79 g) was distilled (92° C., 0.02 torr). 56.5 g (76%) of product were obtained as a mixture of two isomers in a ratio of approx. 9:1 (thiophen-6-one: thiophen-4-one).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
76%

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